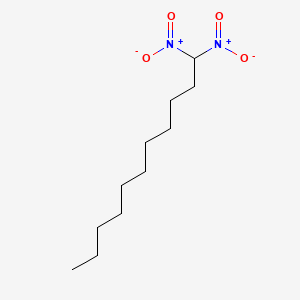
1,1-Dinitroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitroundecane is an organic compound with the molecular formula C11H22N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the first carbon of an undecane chain
Preparation Methods
The synthesis of 1,1-Dinitroundecane typically involves nitration reactions. One common method is the nitration of undecane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. Industrial production methods may involve continuous flow reactors to optimize yield and safety.
Chemical Reactions Analysis
1,1-Dinitroundecane undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso compounds.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1-Dinitroundecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dinitroundecane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making it a compound of interest in biochemical research.
Comparison with Similar Compounds
1,1-Dinitroundecane can be compared with other nitroalkanes such as 1,1-Dinitroethane and 1,1-Dinitropropane. While these compounds share the presence of nitro groups, this compound is unique due to its longer carbon chain, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where longer chain nitro compounds are required.
Similar Compounds
- 1,1-Dinitroethane
- 1,1-Dinitropropane
- 1,1-Dinitrobutane
These compounds are structurally similar but differ in the length of their carbon chains, which can affect their reactivity and applications.
Properties
CAS No. |
62115-89-3 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1,1-dinitroundecane |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-7-8-9-10-11(12(14)15)13(16)17/h11H,2-10H2,1H3 |
InChI Key |
ZOXIIUJZWPLBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















